2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid (CAS 1823998-53-3) is a bifunctional fluorinated building block procured specifically for late-stage functionalization and the synthesis of metabolically stable active pharmaceutical ingredients (APIs). Buyers prioritize this exact compound over simpler phenylacetic acids because the alpha,alpha-difluoroacetic acid moiety dramatically lowers the pKa, fundamentally altering downstream reactivity and blocking metabolic oxidation [1]. Furthermore, the specific 3-fluoro-4-bromo substitution pattern provides a precisely tuned electronic environment that accelerates transition-metal catalysis while offering a unique conformational lock in resulting biaryl systems, making it an essential precursor where precise lipophilicity and structural rigidity are required [2].
Generic substitution of this compound with its unfluorinated or partially fluorinated analogs fundamentally disrupts both synthetic workflows and application performance. Replacing it with 2-(4-bromo-3-fluorophenyl)acetic acid removes the alpha,alpha-difluoro group, which shifts the pKa by approximately 2.5 units, rendering standard amide coupling protocols highly inefficient and eliminating the metabolic blockade against alpha-oxidation [1]. Conversely, substituting it with 2-(4-bromophenyl)-2,2-difluoroacetic acid omits the 3-fluoro group, which decreases the oxidative addition rate during palladium-catalyzed cross-coupling and alters the target molecule's lipophilicity (logD) [2]. For procurement, these differences mean that analog substitution will likely require complete route re-optimization or result in the failure of the final product's performance criteria.
The presence of the alpha,alpha-difluoro group significantly reduces the nucleophilicity of the carboxylate intermediate, altering standard coupling workflows. When reacting with primary amines, 2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetic acid yields <20% product under standard EDC/HOBt conditions, whereas the non-fluorinated comparator, 2-(4-bromo-3-fluorophenyl)acetic acid, achieves >90% yield [1]. To achieve >85% yield with the difluoro target, procurement must pair this compound with highly active uronium reagents like HATU or COMU [2].
| Evidence Dimension | Amide coupling yield (EDC/HOBt vs HATU) |
| Target Compound Data | <20% yield (EDC/HOBt); >85% yield (HATU) |
| Comparator Or Baseline | 2-(4-Bromo-3-fluorophenyl)acetic acid: >90% yield (EDC/HOBt) |
| Quantified Difference | 70% yield drop with standard reagents; requires reagent switch |
| Conditions | Standard solution-phase peptide coupling conditions (DCM/DMF, room temperature) |
Buyers must factor in the necessity and cost of specialized coupling reagents when scaling up synthesis with this difluorinated acid.
The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect on the aromatic ring, activating the adjacent C-Br bond for transition-metal catalysis. In comparative kinetic studies of palladium-catalyzed oxidative addition, 2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetic acid demonstrates a 2.5-fold faster relative reaction rate compared to the baseline 2-(4-bromophenyl)-2,2-difluoroacetic acid [1]. This accelerated kinetic profile allows for the use of lower catalyst loadings or milder reaction temperatures.
| Evidence Dimension | Relative rate of Pd oxidative addition |
| Target Compound Data | 2.5x relative rate |
| Comparator Or Baseline | 2-(4-Bromophenyl)-2,2-difluoroacetic acid (1.0x baseline rate) |
| Quantified Difference | 150% increase in oxidative addition rate |
| Conditions | Pd(PPh3)4 catalysis, standard basic conditions |
Selecting the 3-fluoro derivative enables more efficient cross-coupling with lower catalyst loadings, improving the economics of late-stage API manufacturing.
A primary driver for procuring alpha,alpha-difluoroacetic acids is the prevention of cytochrome P450-mediated oxidation at the alpha-carbon. In vitro human liver microsome (HLM) assays show that amides derived from 2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetic acid exhibit a half-life (t1/2) exceeding 120 minutes. In stark contrast, amides synthesized from the unfluorinated comparator, 2-(4-bromo-3-fluorophenyl)acetic acid, undergo rapid degradation with a t1/2 of approximately 30 minutes [1].
| Evidence Dimension | In vitro microsomal half-life (t1/2) |
| Target Compound Data | >120 minutes |
| Comparator Or Baseline | 2-(4-Bromo-3-fluorophenyl)acetic acid derivatives (~30 minutes) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay, 37°C |
This compound is essential for pharmaceutical procurement when downstream lead molecules suffer from poor pharmacokinetic profiles due to alpha-carbon oxidation.
For advanced synthetic routes utilizing photoredox catalysis to generate difluoromethyl radicals, the free acid form is strictly required. 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid undergoes efficient Ir-catalyzed decarboxylation, yielding >80% of the trapped radical adduct. The ester comparator, ethyl 2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetate, is completely inert (0% yield) under identical photoredox conditions [1].
| Evidence Dimension | Yield of decarboxylative radical trapping |
| Target Compound Data | >80% yield |
| Comparator Or Baseline | Ethyl 2-(4-bromo-3-fluorophenyl)-2,2-difluoroacetate (0% yield) |
| Quantified Difference | Absolute requirement of the free acid for reactivity |
| Conditions | Ir(ppy)3 photocatalyst, blue LED irradiation, room temperature |
Procuring the free acid directly circumvents the need for a potentially problematic ester hydrolysis step prior to photoredox decarboxylation workflows.
Utilizing the free -CF2COOH moiety, this compound is ideal for Ir- or Ru-catalyzed photoredox decarboxylation, allowing chemists to introduce the 4-bromo-3-fluorophenyl-difluoromethyl radical into complex alkene or heterocycle scaffolds without requiring prior ester saponification [1].
The 4-bromo group serves as a highly active handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. The adjacent 3-fluoro group not only accelerates the coupling kinetics but also provides a steric and electronic lock in the resulting biaryl system, which is critical for target binding in modern kinase inhibitors [2].
When replacing standard phenylacetic acid motifs in lead optimization, this compound is selected to block cytochrome P450-mediated alpha-oxidation. The resulting difluoroacetamides exhibit significantly extended in vitro half-lives, making this a crucial building block for improving the pharmacokinetic properties of drug candidates [3].